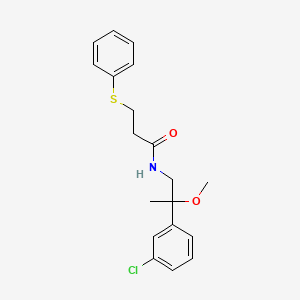

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide

Description

N-(2-(3-Chlorophenyl)-2-Methoxypropyl)-3-(Phenylthio)Propanamide is a synthetic organic compound characterized by a propanamide backbone with three distinct substituents:

- A 3-chlorophenyl group at the second carbon of the methoxypropyl chain.

- A methoxy group on the central carbon of the propyl chain.

- A phenylthio (S-phenyl) moiety attached to the third carbon of the propanamide chain.

Its synthesis likely involves multi-step reactions, including amidation and nucleophilic substitution, as inferred from analogous compounds .

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2S/c1-19(23-2,15-7-6-8-16(20)13-15)14-21-18(22)11-12-24-17-9-4-3-5-10-17/h3-10,13H,11-12,14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHLKECHXGJFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the 3-chlorophenyl intermediate: This involves the chlorination of a phenyl ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Thioether formation: The phenylthio group is introduced through a nucleophilic substitution reaction, often using thiophenol and a suitable leaving group.

Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the amide group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Propanamide Derivatives

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties and bioactivity. Key comparisons include:

Table 1: Structural Comparison of Propanamide Derivatives

Activité Biologique

N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chlorophenyl group : Contributes to its lipophilicity and potential interaction with biological membranes.

- Methoxypropyl group : Enhances solubility and may influence receptor binding.

- Phenylthio group : Potentially involved in electron-donating properties, affecting the compound's reactivity and biological interactions.

Chemical Formula

- Molecular Formula : C18H22ClN1O2S

- Molecular Weight : 345.89 g/mol

The biological activity of N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to anticancer effects.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds similar to N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide. For instance, triazole-containing hybrids have shown significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapy .

Case Studies

- Study on Cell Lines : A study demonstrated that related compounds exhibited IC50 values ranging from 0.02 µM to 1.86 µM against several cancer cell lines, including colon and breast cancer . This suggests that N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide may exhibit similar or enhanced potency.

- Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death . This mechanism is crucial for developing therapeutic agents targeting cancer.

Other Biological Activities

Aside from anticancer properties, the compound's potential antimicrobial and anti-inflammatory activities are under investigation. Compounds with similar structural features have shown promise in inhibiting bacterial growth and modulating inflammatory responses, which could extend the therapeutic applications of N-(2-(3-chlorophenyl)-2-methoxypropyl)-3-(phenylthio)propanamide.

Data Table: Biological Activity Summary

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.